9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Description
This compound is a spirocyclic heterocycle featuring a 1,4-dioxa ring system fused to a nine-membered azaspiro framework. Its structural complexity and functional group arrangement make it valuable in medicinal chemistry, particularly for peptide synthesis and as a scaffold for bioactive molecules .
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-6-4-14(5-7-15)9-19-8-10(20-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPAIVFQKWOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid (CAS No. 2413882-87-6) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of the compound is , with a molecular weight of 301.34 g/mol. The structure features a spirocyclic framework that may confer specific biological interactions, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N O₆ |
| Molecular Weight | 301.34 g/mol |
| CAS Number | 2413882-87-6 |
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the ester and carboxylic acid functional groups allows for potential hydrogen bonding and electrostatic interactions, which are crucial for binding to biological macromolecules.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymatic pathways.
- Receptors : Interaction with G-protein coupled receptors (GPCRs) could influence signaling pathways related to inflammation and immune responses.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are still under investigation.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds demonstrate significant antimicrobial effects against various bacterial strains. The unique structure may enhance membrane permeability or inhibit vital metabolic pathways in pathogens.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. Further studies are needed to elucidate the specific pathways affected by this compound.
- Inflammation Modulation : Compounds with dioxaspiro structures have been noted for their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 2-{9-[(tert-Butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic Acid
- Structural Difference : Replaces the carboxylic acid with an acetic acid side chain.
- Impact : The additional methylene spacer reduces acidity (pKa ~4.7 vs. ~2.8 for the target compound) and alters solubility in polar solvents. This modification is advantageous for prodrug designs requiring controlled release .
- Molecular Weight : 315.37 g/mol vs. 301.34 g/mol for the target compound .
b. Methoxycarbonyl-9-[methyl-(2’S)-[N-phthalimidoamino]propionate]-1,4-dioxo-8-aza-spiro[5.4]-decane (Compound 10)
- Structural Difference : Contains a methoxycarbonyl group and a phthalimido-protected amine.
- Impact : The phthalimido group enhances stability under basic conditions but complicates deprotection compared to the Boc group. The smaller spiro[5.4]decane system increases ring strain, reducing thermal stability .
Spirocyclic Framework Modifications
a. (8S,10S)-8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane (6b)
- Structural Difference : Ethoxycarbonyl substituent and propyl side chain; 1,5-dioxa vs. 1,4-dioxa ring.
- Impact: The 1,5-dioxa configuration increases oxygen spacing, improving solubility in nonpolar solvents (logP = 1.2 vs. 0.8 for the target compound). The propyl chain enhances lipophilicity, favoring blood-brain barrier penetration .
b. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural Difference: Benzothiazole and dimethylaminophenyl substituents; spiro[4.5]decane core.
- Impact : The aromatic groups enable π-π stacking interactions, critical for binding to amyloid proteins. However, the smaller spiro system reduces conformational rigidity, lowering melting points (mp = 145–148°C vs. 210–212°C for the target compound) .
Stability and Deprotection
- Boc Group Stability : The target compound’s Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) in <30 minutes, comparable to peptide synthesis protocols .
- Comparison with Phthalimido Protections : Phthalimido groups (e.g., in Compound 10) require harsh hydrazine conditions for deprotection, limiting compatibility with acid-sensitive functionalities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions using ketones or aldehydes. For example, analogous spiro compounds have been synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl derivatives under reflux in ethanol, followed by purification via column chromatography . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. THF), temperature control (50–80°C), and stoichiometric ratios of reactants. Yield improvements (up to 75%) are achievable by monitoring reaction progress via TLC and using catalytic acids/bases .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry and regioselectivity. For example, and NMR can resolve spirocyclic backbone signals (e.g., δ 3.5–4.5 ppm for oxa/aza groups) and differentiate isomers . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 327.1559), while IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm) .
Q. How can researchers ensure stability during storage?
- Methodological Answer : Stability is influenced by humidity and temperature. Store the compound in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the oxycarbonyl group. Periodic NMR or HPLC analysis (e.g., C18 column, acetonitrile/water gradient) monitors degradation .
Advanced Research Questions
Q. What mechanistic insights explain stereochemical outcomes in its synthesis?
- Methodological Answer : Stereoselectivity arises from steric effects and transition-state stabilization. For example, in analogous spiro compounds, bulky tert-butoxycarbonyl (Boc) groups favor equatorial positioning, leading to predominant (3R,6S,9S)-isomer formation (52% abundance) over (3R,6R,9R) (5%) . Computational modeling (e.g., DFT calculations) can predict energy barriers for competing pathways .
Q. How can computational modeling predict its reactivity in novel reactions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron distribution in the spirocyclic core. For instance, the electrophilicity of the carboxylic acid group can be quantified via Fukui indices, guiding derivatization strategies . Molecular docking studies may also predict interactions with biological targets .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data?
- Methodological Answer : Contradictions often arise from isomerism or impurities. Use 2D NMR (e.g., COSY, NOESY) to assign overlapping signals. For chromatographic anomalies, employ orthogonal methods: reverse-phase HPLC paired with chiral columns or ion-exchange chromatography . Statistical tools (e.g., PCA) can identify outliers in batch analyses .
Q. How does the spirocyclic structure influence pharmacological activity?
- Methodological Answer : The rigid spiro scaffold enhances metabolic stability and target binding. For example, spirooxindole derivatives exhibit protease inhibition via conformational locking. Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing the benzothiazole group with furan) and testing in enzyme assays (IC measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
